2-(piperidin-1-yl)quinazoline-4(3H)-thione
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Overview
Description
2-(Piperidin-1-yl)quinazoline-4(3H)-thione is a chemical compound that belongs to the quinazoline family Quinazolines are heterocyclic aromatic organic compounds, and this particular derivative features a piperidine ring attached to the quinazoline core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(piperidin-1-yl)quinazoline-4(3H)-thione typically involves the following steps:
Formation of Quinazoline Core: The quinazoline core can be synthesized through the condensation of anthranilic acid with formamide under acidic conditions.
Introduction of Piperidine: The piperidine ring is introduced through nucleophilic substitution reactions, where the quinazoline core reacts with piperidine in the presence of a suitable catalyst and under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to produce larger quantities of the compound. This involves the use of reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-(Piperidin-1-yl)quinazoline-4(3H)-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline-4(3H)-one derivatives.
Reduction: Reduction reactions can lead to the formation of reduced quinazoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups to the quinazoline core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and alcohols are used, often in the presence of a catalyst such as palladium on carbon (Pd/C).
Major Products Formed:
Oxidation Products: Quinazoline-4(3H)-one derivatives.
Reduction Products: Reduced quinazoline derivatives.
Substitution Products: Various quinazoline derivatives with different functional groups.
Scientific Research Applications
2-(Piperidin-1-yl)quinazoline-4(3H)-thione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is being investigated for its therapeutic potential in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
2-(Piperidin-1-yl)quinazoline-4(3H)-thione is compared with other similar compounds to highlight its uniqueness:
Quinazoline Derivatives: Other quinazoline derivatives may lack the piperidine ring, resulting in different biological activities and chemical properties.
Piperidine Derivatives: Compounds with different substituents on the piperidine ring can exhibit varying degrees of activity and selectivity.
Comparison with Similar Compounds
Quinazoline-4(3H)-one
Piperidine derivatives
Other quinazoline derivatives with different substituents
This comprehensive overview provides a detailed understanding of 2-(piperidin-1-yl)quinazoline-4(3H)-thione, its synthesis, reactions, applications, and mechanisms
Properties
IUPAC Name |
2-piperidin-1-yl-1H-quinazoline-4-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3S/c17-12-10-6-2-3-7-11(10)14-13(15-12)16-8-4-1-5-9-16/h2-3,6-7H,1,4-5,8-9H2,(H,14,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNQGRHZTCJOLLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=S)C3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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